3,3-Dimethyloxaziridine

industrial hydrazine synthesis ketazine process large‑scale oxaziridine use

3,3‑Dimethyloxaziridine is an N‑unsubstituted oxaziridine, a three‑membered heterocycle containing one oxygen and one nitrogen atom. It belongs to a class of versatile, aprotic, electrophilic oxidants whose reactivity arises from a strained ring and two electronegative heteroatoms [REFS‑1].

Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
CAS No. 51125-34-9
Cat. No. B14654480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyloxaziridine
CAS51125-34-9
Molecular FormulaC3H7NO
Molecular Weight73.09 g/mol
Structural Identifiers
SMILESCC1(NO1)C
InChIInChI=1S/C3H7NO/c1-3(2)4-5-3/h4H,1-2H3
InChIKeyHQDAKFXQUNZHOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3‑Dimethyloxaziridine (CAS 51125‑34‑9) – Core Properties & Procurement‑Relevant Class Profile


3,3‑Dimethyloxaziridine is an N‑unsubstituted oxaziridine, a three‑membered heterocycle containing one oxygen and one nitrogen atom. It belongs to a class of versatile, aprotic, electrophilic oxidants whose reactivity arises from a strained ring and two electronegative heteroatoms [REFS‑1]. Predicted physical properties relevant to formulation and handling include a boiling point of 6.3 ± 23.0 °C, a density of 0.928 ± 0.06 g cm⁻³, and an acid dissociation constant pKa of 2.30 ± 0.40 [REFS‑2].

Why 3,3‑Dimethyloxaziridine Cannot Be Replaced by Common N‑Sulfonyl‑ or N‑Phosphinoyl‑Oxaziridines


Unlike widely employed N‑sulfonyloxaziridines (e.g., the Davis reagent) that operate almost exclusively as electrophilic oxygen‑transfer agents for sulfide oxidation and enolate hydroxylation, 3,3‑dimethyloxaziridine is an N–H oxaziridine capable of serving both as an O‑transfer and an N‑transfer reagent [REFS‑1]. This dual behaviour enables unique transformations—amine‑to‑carbonyl oxidation, alkene aziridination, and reversible aldehyde adduct formation—that are inaccessible to N‑sulfonyl or N‑phosphinoyl analogs. Its nitrogen‑transfer activity has been proven on an industrial scale (10 000 tons year⁻¹ hydrazine production), a process for which N‑sulfonyloxaziridines are entirely unsuited [REFS‑2]. Furthermore, the compound undergoes reversible hydroxyalkylation with aldehydes, a reactivity pattern absent in both N‑sulfonyl‑ and N‑phosphinoyl‑oxaziridine classes [REFS‑3].

3,3‑Dimethyloxaziridine – Quantitative Differentiation Evidence for Procurement & Selection


Industrial‑Scale Hydrazine Production via the Ketazine Process – 10 000 Tons/Year Capacity

3,3‑Dimethyloxaziridine is generated in situ and used as a key intermediate in the commercial production of hydrazine via the ketazine process, operating at a proven scale of 10 000 tons year⁻¹ [REFS‑1]. By contrast, N‑sulfonyloxaziridines such as the Davis reagent are restricted to laboratory‑scale synthesis; no industrial‑scale manufacturing route exists for these reagents, and typical batch sizes remain below one kilogram [REFS‑2].

industrial hydrazine synthesis ketazine process large‑scale oxaziridine use

Selective Oxidation of Primary/Secondary Amines to Carbonyl Compounds without Over‑Oxidation

Black & Blackman (1975) demonstrated that 3,3‑dimethyloxaziridine converts primary‑ and secondary‑alkyl amines to the corresponding carbonyl compounds in good yield via sequential imine formation, oxidation, and acidic hydrolysis, without requiring isolation of intermediates [REFS‑1]. In contrast, the common peracid oxidant m‑chloroperbenzoic acid (mCPBA) leads to over‑oxidation and decomposition of amine substrates, failing to deliver the targeted carbonyl products [REFS‑2]. The U.S. patent 3,965,097 further reports that ketazine synthesis using 3,3‑dimethyloxaziridine proceeds in ‘high, in some cases, quantitative yields’ after short reaction times [REFS‑3].

amine oxidation carbonyl synthesis chemoselective oxidation

Lower Computed Activation Energy for Alkene Aziridination Relative to N‑Substituted Oxaziridine Derivatives

Computational studies (B3LYP/6‑31G(d)) show that the parent 3,3‑dimethyloxaziridine (6c) has an activation energy for ethylene aziridination of approximately 26.0 kcal mol⁻¹ [REFS‑1]. N‑Methyl and N‑trifluoroacetyl derivatives of the same oxaziridine core exhibit ‘considerably higher’ activation energies for nitrogen transfer, making the N–H oxaziridine inherently more reactive in aziridination [REFS‑1]. For electron‑deficient alkenes such as vinylidene cyanide, the activation energy drops to only 7.2 kcal mol⁻¹, indicating exceptional reactivity with electrophilic alkenes [REFS‑1].

aziridination activation energy computational chemistry nitrogen transfer

Reversible Hydroxyalkylation with Acetaldehyde – Unique Derivatization Capability

3,3‑Dimethyloxaziridine reacts with acetaldehyde to form crystalline N‑(α‑hydroxyalkyl)oxaziridines in a reversible manner [REFS‑1]. This reversible hydroxyalkylation is not observed with N‑sulfonyloxaziridines, where the electron‑withdrawing sulfonyl group deactivates the nitrogen lone pair, preventing nucleophilic addition to aldehydes [REFS‑2]. The crystalline adducts offer opportunities for purification or temporary protection strategies in multi‑step synthesis.

hydroxyalkylation reversible reaction oxaziridine derivatization aldehyde adduct

3,3‑Dimethyloxaziridine – Preferred Application Scenarios Based on Quantitative Evidence


Large‑Scale Hydrazine and Ketazine Manufacturing

3,3‑Dimethyloxaziridine is the key intermediate in the industrial ketazine process for hydrazine production, operating at 10 000 tons year⁻¹ [REFS‑1]. Its superior scalability, proven by decades of continuous operation, makes it the compound of choice for bulk hydrazine synthesis, whereas N‑sulfonyloxaziridines cannot be employed in this capacity due to the absence of an industrial‑scale manufacturing route [REFS‑2].

Dealkylative Oxidation of Amines in Pharmaceutical Intermediate Synthesis

The ability of 3,3‑dimethyloxaziridine to convert primary and secondary amines to carbonyl compounds in good yield, without over‑oxidation, provides a distinct advantage for the synthesis of complex pharmaceutical intermediates where selective amine dealkylation is required [REFS‑1]. Standard peracids such as mCPBA lead to substrate decomposition, failing to deliver the desired carbonyl product [REFS‑2].

Aziridination of Electron‑Deficient Alkenes for Agrochemical and Fine Chemical Synthesis

Computational data demonstrate that 3,3‑dimethyloxaziridine has a low activation energy for aziridination of electron‑deficient alkenes (7.2 kcal mol⁻¹ for vinylidene cyanide), substantially lower than its N‑substituted derivatives [REFS‑1]. This makes it an attractive reagent for the synthesis of aziridine‑containing agrochemicals and fine chemicals where nitrogen incorporation into an alkene framework is a key step.

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